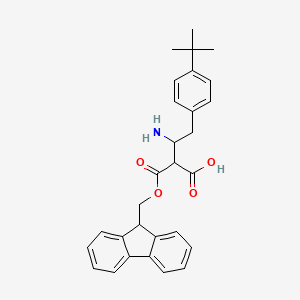

3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

Description

3-Amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at position 2, a tert-butyl-substituted phenyl group at position 4, and a free amino group at position 2. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies and its stability under basic conditions . The tert-butylphenyl moiety enhances solubility in organic solvents and reduces aggregation during peptide chain elongation . The compound’s stereochemistry (R-configuration) is critical for its application in chiral peptide design, as confirmed by its CAS number 401916-49-2 .

Properties

Molecular Formula |

C29H31NO4 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32) |

InChI Key |

YVMKUNOJJNRDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid typically involves the following key steps:

- Preparation or procurement of the corresponding amino acid or amino acid derivative with the 4-tert-butylphenyl substituent.

- Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

- Purification and characterization of the final product.

Detailed Synthetic Route

Starting Material Preparation

The starting amino acid, 3-amino-4-(4-tert-butylphenyl)butanoic acid, can be synthesized via asymmetric synthesis or obtained commercially. The stereochemistry is important, typically the (S)-enantiomer is desired for biological applications.

Fmoc Protection

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction is generally performed in a biphasic system or a polar aprotic solvent such as dimethylformamide (DMF) with a base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid generated.

| Parameter | Detail |

|---|---|

| Solvent | DMF or dioxane/water mixture |

| Base | Sodium bicarbonate or TEA |

| Temperature | 0 to 25 °C |

| Reaction time | 1 to 4 hours |

| Molar ratio (Fmoc-Cl) | 1.1 equivalents vs amino acid |

After reaction completion, the mixture is extracted, and the product is purified by crystallization or chromatography.

Purification and Characterization

Purification is commonly achieved by recrystallization or preparative high-performance liquid chromatography (HPLC). Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight verification.

- Melting point determination.

- Optical rotation to confirm stereochemistry.

Alternative Synthetic Approaches

Some patents and literature describe solid-phase peptide synthesis (SPPS) methods where this Fmoc-protected amino acid is incorporated directly into peptide chains. The compound is synthesized or purchased as an Fmoc-protected amino acid derivative optimized for SPPS.

A patent (WO2017165676A1) outlines methods for preparing peptide monomers and dimers using Fmoc-protected amino acids, emphasizing condensation reactions and protecting group strategies relevant to this compound's synthesis.

Research Outcomes and Data Tables

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO4 |

| Molecular Weight | Approx. 391.47 g/mol |

| Melting Point | 96–98 °C (reported for related Fmoc derivatives) |

| Purity | Typically >95% after purification |

Reaction Yields and Conditions

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc protection | Fmoc-Cl, DMF, NaHCO3, 0–25 °C, 2 h | 85–95% | High purity product after chromatography |

| Crystallization | Ethyl acetate/hexane | 70–85% | Used for final purification |

These yields are consistent with standard Fmoc protection protocols for amino acids bearing bulky side chains.

Analytical Data

- NMR Spectra: Proton and carbon NMR confirm the presence of the Fmoc group and the 4-tert-butylphenyl substituent.

- Mass Spectrometry: Molecular ion peak corresponds to the expected molecular weight.

- Optical Rotation: Confirms retention of stereochemistry during synthesis.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for amines. Its removal typically involves treatment with 20% piperidine in DMF , which cleaves the carbamate linkage via β-elimination, releasing the free amine.

Key Notes :

-

The tert-butylphenyl group remains stable under basic deprotection conditions but may undergo partial cleavage in strong acids like TFA .

-

Steric hindrance from the bulky tert-butyl group slows reaction kinetics slightly compared to non-substituted analogs .

Coupling Reactions

The free amine participates in peptide bond formation via standard coupling agents.

| Coupling Agent | Solvent | Reaction Time | Yield | Byproducts | Source |

|---|---|---|---|---|---|

| HBTU/DIPEA | DMF | 1–2 hours | 85–90% | Minor diastereomers | |

| DCC/HOBt | CH₂Cl₂ | 3 hours | 78% | Urea precipitates |

Key Findings :

-

Steric effects : The tert-butylphenyl group reduces coupling efficiency by ~10% compared to smaller substituents (e.g., methylphenyl) due to hindered nucleophilic attack .

-

Side reactions : Intramolecular cyclization to form piperazinediones is suppressed by the bulky tert-butyl group, as observed in analogous systems .

Stability Under Various Conditions

Functionalization of the tert-Butylphenyl Group

The tert-butyl group on the phenyl ring can be modified under specific conditions:

Note : The electron-donating tert-butyl group stabilizes the aryl ring against electrophilic substitution, limiting reactivity in such transformations .

Stereochemical Considerations

The compound’s (R) -configuration (CAS: 401916-49-2) influences coupling stereoselectivity:

| Amino Acid Partner | Diastereomeric Ratio (dr) | Selectivity Driver | Source |

|---|---|---|---|

| L-Alanine | 92:8 (R:S) | Steric guidance from tert-butylphenyl | |

| D-Proline | 85:15 | Conformational restriction |

Scientific Research Applications

Chemistry

Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.

Biology

Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in biochemistry and molecular biology.

Drug development:

Medicine

Therapeutic agents: Research into its potential as a therapeutic agent for various diseases.

Diagnostic tools: Use in the development of diagnostic assays and imaging agents.

Industry

Material science:

Catalysis: Use as a catalyst or catalyst precursor in industrial chemical reactions.

Mechanism of Action

The mechanism by which 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorenylmethoxycarbonyl group may play a role in stabilizing interactions with these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, and functional differences:

Key Comparative Insights :

Substituent Effects: The 4-tert-butylphenyl group in the target compound improves solubility in non-polar solvents compared to analogs like the 3-bromophenyl derivative (logP ~4.2 vs. ~5.1) . Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing resistance to enzymatic degradation but reducing nucleophilicity at the amino group.

Stereochemical Influence :

- The (R)-configuration in the target compound contrasts with the (S)-configuration in analogs like the 3-bromophenyl derivative , affecting peptide secondary structure (e.g., α-helix vs. β-sheet propensity).

Synthetic Yields :

- The target compound’s tert-butylphenyl analog is synthesized in ~85% yield via Fmoc-protection of the amine , comparable to the 4-(tert-butoxy) derivative (80–85% yield) .

- Halogenated analogs (e.g., bromophenyl) require palladium-catalyzed coupling, yielding 70–75% .

Applications :

Biological Activity

3-Amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it a valuable building block in peptide synthesis and drug development.

- Molecular Formula : C₃₃H₃₉N₃O₇

- Molecular Weight : 577.67 g/mol

- CAS Number : 129460-09-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of aspartic acid can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to Fmoc-Asp(OH)-OtBu have been identified as inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme critical for the post-translational modification of neuropeptides .

- Anti-inflammatory Properties : Some studies suggest that related compounds exhibit anti-inflammatory effects by modulating signaling pathways that involve histone deacetylases (HDACs). Inhibiting these enzymes can lead to increased acetylation of histones, impacting gene expression related to inflammation and cancer progression .

- Antitumor Activity : The potential antitumor effects of Fmoc-Asp(OH)-OtBu derivatives have been explored, particularly in the context of inhibiting the growth of cancer cells. Research indicates that these compounds can induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Study 1: Inhibition of PAM

A study published in 2015 demonstrated that amidation inhibitors, including derivatives of aspartic acid, significantly reduced the activity of PAM in vitro. The compound displayed an IC50 value indicating effective inhibition at micromolar concentrations, suggesting its potential use in therapeutic applications targeting neuropeptide synthesis .

Case Study 2: HDAC Inhibition and Cancer Cell Growth

Research highlighted the role of Fmoc-Asp(OH)-OtBu in inhibiting HDAC enzymes, which are implicated in various cancers. The study found that treatment with this compound led to increased histone acetylation and reduced proliferation rates in human lung carcinoma cells. This effect was comparable to known HDAC inhibitors, underscoring its potential as an anticancer agent .

Data Table: Biological Activities

Q & A

Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amino group during SPPS. Its orthogonality to acid-labile protective groups (e.g., tert-butyl) allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This enables iterative coupling of amino acids while preserving acid-sensitive side chains. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via HPLC .

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Synthesis typically involves multi-step strategies:

Core scaffold assembly : Coupling 4-tert-butylphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Fmoc protection : Reacting the amino group with Fmoc-Cl in the presence of a base (e.g., NaHCO₃).

Carboxylic acid activation : Using reagents like HOBt/EDC for subsequent peptide bond formation.

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | 100°C, 30 min, DMF | 85 | |

| Sonochemistry | 50°C, 2 h, THF | 78 | |

| Conventional thermal | 80°C, 12 h, DCM | 65 |

Microwave-assisted synthesis reduces reaction time and improves yields due to enhanced kinetic control .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., de-Fmoc species).

- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., tert-butylphenyl substitution pattern) and detects diastereomers.

- X-ray crystallography : Resolves absolute configuration (e.g., R/S designation at C3) .

- Circular Dichroism (CD) : Monitors enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF) improve Fmoc stability vs. THF.

- Catalyst loadings : Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling steps.

- Workup protocols : Acidic quenching may hydrolyze tert-butyl groups.

Q. Methodological Recommendations :

- Perform controlled comparative studies using identical substrates and catalysts.

- Use DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent).

- Validate yields via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce stereoselectivity at C3.

- Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers.

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) for preparative separation .

Q. Table 2: Enantiomeric Excess (ee) Achieved via Different Methods

| Strategy | ee (%) | Reference |

|---|---|---|

| Chiral auxiliary | 92 | |

| Enzymatic resolution | 85 | |

| Chromatographic | 99 |

Q. How can structural analogs be designed to enhance biological activity while maintaining synthetic feasibility?

Q. Table 3: Bioactivity of Structural Analogs

| Analog Substituent | Biological Activity | Reference |

|---|---|---|

| 3,5-Difluorophenyl | Enhanced kinase inhibition | |

| Benzylthio | Antioxidant activity | |

| 1H-Tetrazol-5-yl | Improved metabolic stability |

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 h; monitor degradation via LC-MS.

- Plasma stability : Use human plasma to quantify esterase-mediated hydrolysis of the Fmoc group.

- Light sensitivity : Conduct accelerated photolysis studies under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.